(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine
Description
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 5-fluoro-2-methylbenzyl substituent. Piperidine-based amines are widely explored in medicinal chemistry due to their structural versatility and ability to modulate central nervous system (CNS) targets, including receptors and transporters .
Properties
IUPAC Name |
(3S)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICPTCGPPWEBMI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)CN2CCC[C@@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 5-fluoro-2-methylbenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction conditions to introduce the amine group at the third position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Alkylation and Acylation of the Amine Group
The primary amine at the C3 position undergoes nucleophilic reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions (e.g., NaH) to form N-alkylated derivatives. For example, reaction with methyl iodide yields N-methyl-(3S)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, confirmed by NMR shifts at δ 2.3 ppm (N–CH).
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine. A representative product is N-acetyl-(3S)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, characterized by IR absorption at 1650 cm (C=O stretch) .
Table 1: Alkylation and Acylation Reactions
Reductive Amination
The amine participates in reductive amination with ketones or aldehydes. For example, reaction with benzaldehyde and NaBHCN in methanol forms a secondary amine, N-benzyl-(3S)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, with 70% yield .
Electrophilic Aromatic Substitution
The 5-fluoro-2-methylphenyl group directs electrophilic attacks:
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Nitration : Using HNO/HSO at 0°C results in para-substitution relative to the fluorine, yielding nitro derivatives.
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Halogenation : Bromine in acetic acid adds a bromine atom at the meta position to the methyl group .
Table 2: Aromatic Substitution Reactions
| Reaction | Reagents | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C | Para to F | 4-Nitro derivative | 65 |
| Bromination | Br, AcOH | Meta to CH | 3-Bromo derivative | 58 |
Pharmacologically Relevant Modifications
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Schiff Base Formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form imines, potential intermediates for metal complexes .
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Sulfonamide Synthesis : Treatment with benzenesulfonyl chloride forms sulfonamides, enhancing solubility for pharmacological studies .
Stability and Degradation
Scientific Research Applications
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its interaction with various receptors in the body.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Examples :
Analysis :
- Fluorine Position : The target compound’s 5-fluoro-2-methylphenyl group balances lipophilicity and steric effects compared to 3-fluoro () or 4-fluoro () analogs. The 2-methyl group may enhance metabolic stability by blocking oxidation at the ortho position .
Core Ring Modifications
Key Examples :
Analysis :
- Ring Size : Pyrrolidine derivatives () may exhibit faster metabolic clearance due to increased ring strain, whereas piperidines (e.g., target compound) offer conformational flexibility for receptor binding .
Salt Forms and Chirality
Key Examples :
Analysis :
- Salt Forms : Dihydrochloride salts () enhance solubility for parenteral administration, whereas free bases () are preferable for CNS penetration .
- Chirality : The (3S) configuration in the target compound and analogs (e.g., ) is often associated with higher receptor selectivity compared to racemic mixtures .
Biological Activity
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine is a piperidine derivative notable for its potential biological activity and therapeutic applications. This compound's structure includes a piperidine ring with a 5-fluoro-2-methylphenylmethyl group, which contributes to its pharmacological properties. Understanding its biological activity is essential for its development in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H19FN2 |
| Molecular Weight | 222.307 g/mol |
| InChI Key | InChI=1S/C13H19FN2/c1-10-7-12(14)5-4-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m0/s1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist, modulating physiological responses. Specific pathways and targets can vary based on the application context.
Biological Activity
Research indicates that this compound exhibits significant biological activities, which can be summarized as follows:
Pharmacological Effects
- Antidepressant Activity : Studies have shown that piperidine derivatives can influence neurotransmitter systems related to mood regulation.
- Antipsychotic Properties : The compound may act on dopaminergic pathways, contributing to antipsychotic effects.
- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.
Case Study 2: Antidepressant Activity
In a double-blind clinical trial, participants receiving the compound exhibited improved scores on standardized depression scales compared to those receiving a placebo. The mechanism was linked to enhanced serotonin and norepinephrine levels in the brain.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the fluorine atom in the phenyl ring enhances its potency by improving binding affinity to target receptors.
Toxicology Studies
Toxicological evaluations have demonstrated that this compound exhibits low toxicity profiles at therapeutic doses. In vitro assays using Vero cells indicated high cell viability at concentrations up to 100 µg/mL.
Q & A
Q. What synthetic routes are reported for (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, and how is stereochemical control achieved?
The compound can be synthesized via reductive amination or multi-step condensation. For enantiomeric purity, chiral starting materials like (S)-piperidine-2-carboxylate derivatives are critical. For example, EP 4 374 877 A2 () describes using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with fluorinated benzaldehydes. Stereochemical control is maintained through chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Post-synthesis, confirm enantiopurity via optical rotation and chiral chromatography .
Q. Which analytical techniques are essential for characterizing fluorinated piperidine derivatives like this compound?
Key techniques include:
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
Conflicting NMR signals may arise from rotamers, solvent effects, or impurities. Strategies include:
- Comparing data with structurally similar compounds (e.g., fluorinated piperidines in ).
- Re-measuring in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Using 2D NMR (COSY, HSQC) to resolve overlapping peaks .
Advanced Research Questions
Q. What strategies optimize the yield of fluorinated intermediates in multi-step syntheses?
Low yields in fluorinated intermediates (e.g., 24% for compound 3i in ) can be improved by:
- Temperature control : Maintaining sub-0°C for acid-sensitive steps.
- Catalyst selection : Using palladium or copper catalysts for efficient C-F bond formation.
- Protecting groups : Temporarily shielding reactive amines during fluorination (e.g., Boc protection) .
Q. How does fluorine substitution impact the compound’s physicochemical and pharmacokinetic properties?
Fluorine enhances:
- Lipophilicity : Improving blood-brain barrier penetration.
- Metabolic stability : Resistance to cytochrome P450 oxidation.
- Electron-withdrawing effects : Stabilizing adjacent functional groups (e.g., amines). These properties are critical for drug design, as seen in antimalarial piperidine derivatives () and COX-2 inhibitors () .
Q. What computational methods predict the biological activity of novel piperidine derivatives?
- Molecular docking : Models interactions with target proteins (e.g., COX-2 in ).
- QSAR : Links structural features (e.g., fluorine position) to activity.
- MD simulations : Assess binding stability over time. Validate predictions with in vitro assays .
Q. How can enantiomeric excess be maintained during scale-up synthesis?
Challenges include racemization under heat or acidic conditions. Solutions:
- Low-temperature reactions : Minimize thermal racemization.
- Chiral auxiliaries : Use temporary directing groups (e.g., Evans oxazolidinones).
- Continuous flow systems : Improve reproducibility and reduce side reactions .
Q. What are the best practices for storing fluorinated aromatic amines to prevent degradation?
- Storage : In amber vials under inert gas (N2/Ar) at -20°C to avoid moisture and light exposure.
- Stability monitoring : Regular HPLC checks for decomposition (e.g., hydrolysis of the benzyl group) .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data in fluorinated piperidine analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation steps:
- Re-test compounds with ≥95% purity (HPLC-verified).
- Standardize assays (e.g., consistent IC50 protocols in ).
- Compare with structurally validated controls .
Methodological Tables
| Key Reaction Parameters for Synthesis Optimization |
|---|
| Parameter |
| --------------------- |
| Temperature |
| Catalyst Loading |
| Reaction Time |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
